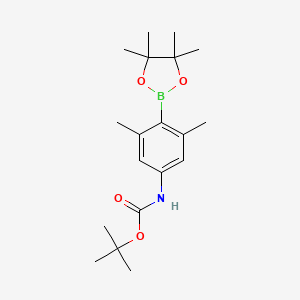

tert-Butyl (3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

CAS No.:

Cat. No.: VC18339234

Molecular Formula: C19H30BNO4

Molecular Weight: 347.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H30BNO4 |

|---|---|

| Molecular Weight | 347.3 g/mol |

| IUPAC Name | tert-butyl N-[3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |

| Standard InChI | InChI=1S/C19H30BNO4/c1-12-10-14(21-16(22)23-17(3,4)5)11-13(2)15(12)20-24-18(6,7)19(8,9)25-20/h10-11H,1-9H3,(H,21,22) |

| Standard InChI Key | IPHVQNNKISHSAP-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)NC(=O)OC(C)(C)C)C |

Introduction

Structural and Physicochemical Properties

Molecular Characteristics

The compound features:

-

tert-Butyl carbamate: Enhances steric protection of the amine group .

-

3,5-Dimethylphenyl substitution: Modulates electronic and steric effects .

Table 1: Key Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 347.26 g/mol | |

| Melting Point | 169–170°C | |

| Purity | ≥95% | |

| Solubility | Soluble in DCM, THF, ethers |

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 1.3 (s, 12H, dioxaborolane CH₃), 2.3 (s, 6H, aryl CH₃), 1.4 (s, 9H, tert-butyl) .

-

¹³C NMR: δ 84.9 (dioxaborolane quaternary C), 155.2 (carbamate C=O) .

Synthesis and Reaction Mechanisms

Route 1: Suzuki Cross-Coupling

-

Substrate Preparation: 3,5-Dimethyl-4-bromophenyl carbamate is synthesized via carbamoylation of 3,5-dimethyl-4-bromoaniline with tert-butyl chloroformate .

-

Borylation: Reaction with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ catalyst yields the target compound .

Reaction Conditions:

Route 2: Deprotonation-Borylation

-

Deprotonation: sBuLi/sparteine-mediated deprotonation of tert-butyl carbamate precursors at −78°C .

-

Borylation: Quenching with pinacol boronic ester affords the product with retention of stereochemistry .

Applications in Organic Synthesis

Suzuki-Miyaura Couplings

The compound serves as a key arylboronic ester partner in cross-couplings, enabling access to biaryl structures for pharmaceuticals and materials .

Table 2: Example Reactions

| Electrophile | Product | Yield | Reference |

|---|---|---|---|

| 4-Iodotoluene | 3,5-Dimethyl-4-methylbiphenyl | 82% | |

| 2-Bromopyridine | Heterobiaryl derivative | 76% |

Enantioselective Synthesis

Chiral variants of the compound are used in asymmetric homologation reactions to construct quaternary carbon centers .

Comparative Analysis with Analogues

Table 3: Structural and Functional Comparisons

| Compound | Key Difference | Reactivity Trend |

|---|---|---|

| tert-Butyl (4-bromophenyl)carbamate | Lacks boronic ester | Lower cross-coupling efficiency |

| 3,5-Dimethylphenylboronic acid | No carbamate protection | Higher hydrolysis rate |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume